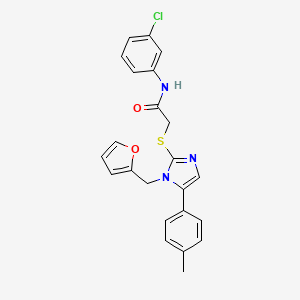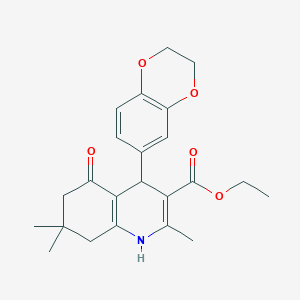
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule. It contains a 1,4-benzodioxin ring, which is a type of aromatic ether. It also contains a hexahydroquinoline ring, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,4-benzodioxin ring and the hexahydroquinoline ring would likely contribute significantly to the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the ether and amine groups could affect its solubility and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, a related compound, demonstrates selective reactivity with trimethylaluminium-activated aminobenzoic acid ethyl esters, leading to specific anilides without self-condensation. This reaction pathway is critical in the synthesis of new derivatives like Luotonin A, which have potential biological significance (Atia et al., 2017).
Potential Antimicrobial Properties
- Synthesized derivatives of quinazolines, which are structurally similar, have been explored for their antimicrobial properties. These derivatives, including Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, have shown efficacy against various bacterial and fungal strains, suggesting the potential of related compounds in antimicrobial applications (Desai et al., 2007).
Pharmaceutical Research
- N-1-Alkylated-4-oxoquinoline derivatives, closely related to the target compound, have been associated with various pharmacological activities, including antibacterial and antiviral effects. This highlights the importance of these compounds in medicinal chemistry and their potential applications in drug development (Batalha et al., 2019).
Cancer Research
- Ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, a compound similar to the one , has been synthesized and characterized for its potent cytotoxic activity against various human cancer cell lines. This points to the potential role of related quinoline derivatives in developing anticancer treatments (Riadi et al., 2021).
Neurological Applications
- Some quinoline derivatives have been found to cause loss of motor control in mice, indicating potential applications or implications in neurological research. This suggests the importance of studying similar compounds for their effects on the central nervous system (Hung et al., 1985).
Propiedades
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-5-27-22(26)19-13(2)24-15-11-23(3,4)12-16(25)21(15)20(19)14-6-7-17-18(10-14)29-9-8-28-17/h6-7,10,20,24H,5,8-9,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCKISNIDUADMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCCO4)C(=O)CC(C2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

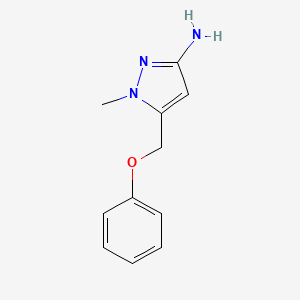
![3-(4-fluorophenyl)-1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2718103.png)
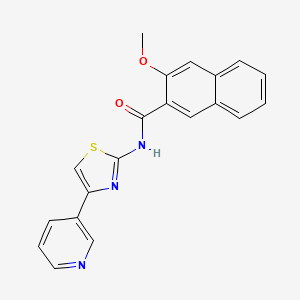
![Ethyl 2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)propanoate](/img/structure/B2718107.png)
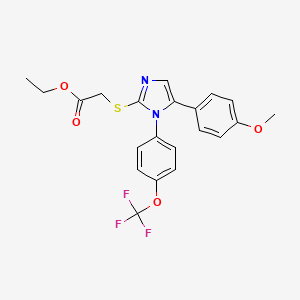
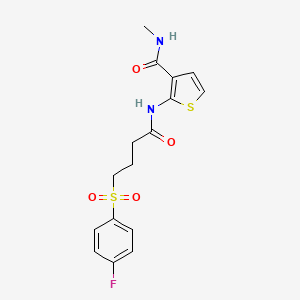
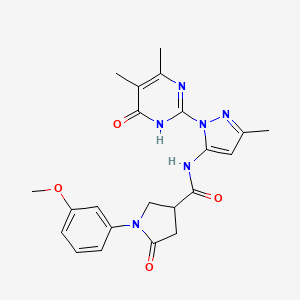
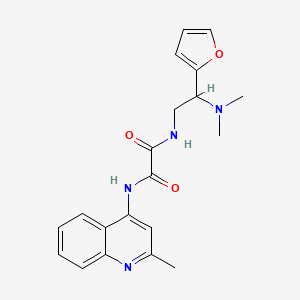
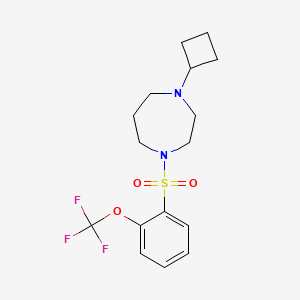
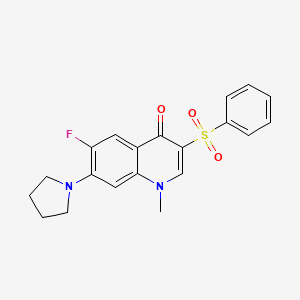
![9-Chloro-2-cyclohexyl-4H-imidazo[4,5,1-IJ]quinolin-6(5H)-one](/img/structure/B2718117.png)
![Methyl N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]carbamate](/img/structure/B2718118.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2-oxochromene-3-carboxamide](/img/structure/B2718120.png)
